3-Amino-4-(cyclohexylamino)benzoic acid
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Overview
Description
3-Amino-4-(cyclohexylamino)benzoic acid is an organic compound with the molecular formula C13H18N2O2. It is known for its unique structure, which includes both an amino group and a cyclohexylamino group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(cyclohexylamino)benzoic acid typically involves the reaction of 3-nitrobenzoic acid with cyclohexylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(cyclohexylamino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, as well as substituted benzoic acid derivatives .
Scientific Research Applications
3-Amino-4-(cyclohexylamino)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-Amino-4-(cyclohexylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-4-(cyclohexylamino)benzoic acid include:
- 3-Amino-4-methylbenzoic acid
- 3-Amino-4-ethylbenzoic acid
- 3-Amino-4-benzylamino-benzoic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the cyclohexylamino group, which imparts unique steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
3-amino-4-(cyclohexylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-11-8-9(13(16)17)6-7-12(11)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGXJCYVYQRBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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